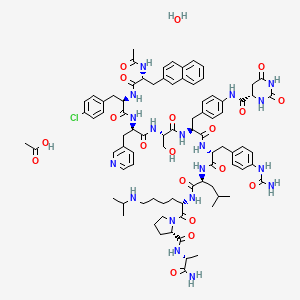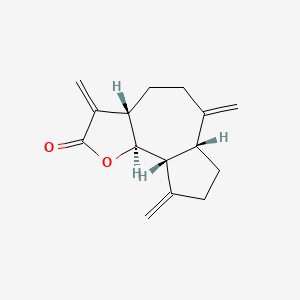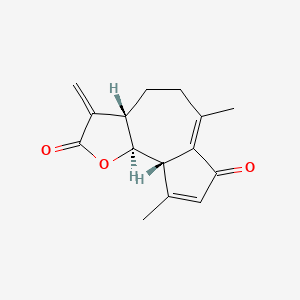
Derenofylline
Overview
Description
Derenofylline is a small molecule compound known for its role as a selective and potent adenosine A1 receptor antagonist. It has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure and acute decompensated heart failure .
Mechanism of Action
Target of Action
Derenofylline is a potent, selective, and orally active antagonist of the adenosine A1 receptor . The adenosine A1 receptor is a G protein-coupled receptor involved in various physiological processes such as neurotransmission, cardiac rhythm, and renal function.
Mode of Action
As an antagonist, this compound binds to the adenosine A1 receptor, preventing the action of adenosine, a naturally occurring neurotransmitter . This blockade can influence various physiological processes, potentially leading to therapeutic effects.
Biochemical Pathways
Adenosine plays a crucial role in many biochemical processes, including energy transfer and signal transduction .
Result of Action
This compound has been used in trials studying the treatment of Congestive Heart Failure and Acute Decompensated Heart Failure; Renal Dysfunction . It is suggested that this compound may suppress cardiac fibrosis and attenuate albuminuria without affecting blood pressure .
Biochemical Analysis
Biochemical Properties
Derenofylline is a selective and potent adenosine A(1) antagonist in vitro (Ki=1 nM) with a selectivity factor of at least 200 versus other adenosine receptor subtypes . It interacts with these receptors, altering their function and influencing biochemical reactions.
Cellular Effects
It has been observed that this compound significantly decreased albuminuria by about 50%, but did not alter glomerular filtration rate (GFR) . This suggests that this compound may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an adenosine A(1) antagonist, it likely exerts its effects at the molecular level by binding to adenosine receptors and inhibiting their function . This could lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Derenofylline involves the formation of a pyrrolo[2,3-d]pyrimidine ring system. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Derenofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of this compound.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Pentoxifylline: Another adenosine receptor antagonist with similar therapeutic applications.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Ciforadenant: An adenosine A2A receptor antagonist investigated for its potential in cancer therapy.
Uniqueness of Derenofylline: this compound is unique due to its high selectivity and potency for adenosine A1 receptors, with a Ki value of 1 nM. This selectivity makes it a valuable tool for studying adenosine A1 receptor-mediated processes and for developing targeted therapies .
Properties
IUPAC Name |
4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNJGHIKXAKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948047 | |
| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251945-92-3 | |
| Record name | Derenofylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251945923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derenofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(2-Phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ylidene)amino]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DERENOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q96UZ63W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















